Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside

Description

BenchChem offers high-quality Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3S,5S,6R)-2-methoxy-6-methyloxane-3,5-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-4-5(8)3-6(9)7(10-2)11-4/h4-9H,3H2,1-2H3/t4-,5+,6+,7+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIBCYZSKHETPK-BWBBJGPYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C(O1)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural, Biosynthetic, and Synthetic Paradigms of Methyl 3,6-Dideoxy-α-D-arabino-hexopyranoside

Executive Summary

Methyl 3,6-dideoxy-α-D-arabino-hexopyranoside (commonly known as methyl tyveloside) is a critical synthetic and analytical target in modern carbohydrate chemistry and structural immunology. As the methyl glycoside of tyvelose (3,6-dideoxy-D-mannose), it represents the immunodominant epitope of the O-antigen in Salmonella enterica serogroup D1 (e.g., S. typhi)[1] and the immunomodulatory glycoprotein antigens of the eukaryotic parasite Trichinella spiralis[2].

This technical guide dissects the stereochemical architecture, biosynthetic origins, and de novo chemical synthesis of methyl tyveloside. By locking the anomeric center as an α-methyl glycoside, researchers prevent mutarotation, creating a stable, minimal binding determinant essential for X-ray crystallography of antibody-antigen complexes and NMR conformational profiling[1].

Stereochemical Architecture & Conformational Dynamics

The structural integrity of methyl tyveloside is dictated by the precise spatial arrangement of its functional groups and the stereoelectronic forces governing the pyranose ring.

The 4C1 Chair and the Exo-Anomeric Effect

Crystallographic analyses of methyl tyveloside (orthorhombic space group P2₁2₁2₁) reveal that the pyranose ring adopts an almost perfect 4C1 chair conformation[1]. The absence of a hydroxyl group at C3 does not induce any structural distortion in the ring geometry.

Crucially, the conformation of the exocyclic methoxy group is strictly governed by the exo-anomeric effect . The anomeric torsion angle (O5–C1–O1–C7) is approximately 67.3°[1]. Causality in experimental design: This specific gauche orientation minimizes lone-pair repulsion between the ring oxygen (O5) and the glycosidic oxygen (O1), thermodynamically stabilizing the α-linkage. This stability is why the methyl glycoside is the preferred substrate for mapping the binding pockets of monoclonal antibodies; it provides a rigid, predictable three-dimensional epitope without the dynamic equilibrium of reducing sugars.

Physicochemical Profiling

To facilitate analytical tracking and assay development, the fundamental quantitative properties of methyl tyveloside are summarized below[1],[3],[2].

| Property | Value |

| IUPAC Name | (2S,3S,5S,6R)-2-methoxy-6-methyltetrahydro-2H-pyran-3,5-diol |

| Common Name | Methyl tyveloside; Methyl 3,6-dideoxy-α-D-arabino-hexopyranoside |

| CAS Registry Number | 6154-71-8 |

| Molecular Formula | C₇H₁₄O₄ |

| Molecular Weight | 162.18 g/mol |

| Crystal Space Group | Orthorhombic P2₁2₁2₁ (a = 7.478, b = 7.933, c = 14.064 Å) |

| Hydrogen Bond Donors | 2 (C2-OH, C4-OH) |

| Hydrogen Bond Acceptors | 4 |

Biosynthetic Logic: The Enzymatic Pathway

In biological systems, the synthesis of 3,6-dideoxyhexoses is a masterpiece of enzymatic regiocontrol. The biosynthesis of tyvelose occurs at the nucleotide-sugar level, specifically as CDP-tyvelose, which is subsequently polymerized into the O-antigen chain.

The pathway begins with CDP-D-glucose, which undergoes dehydration to form a 4-keto-6-deoxy intermediate. Subsequent reduction yields CDP-paratose (CDP-3,6-dideoxy-D-ribo-hexose). The critical stereochemical divergence occurs via the enzyme CDP-paratose 2-epimerase (EC 5.1.3.10) [4],[5]. This NAD⁺-dependent enzyme catalyzes the reversible epimerization at the C2 position, converting the ribo configuration (paratose) into the arabino configuration (tyvelose)[5].

Enzymatic cascade converting CDP-D-glucose to CDP-tyvelose via C2-epimerization.

De Novo Chemical Synthesis & Self-Validating Protocol

For researchers requiring scalable quantities of methyl tyveloside for immunological assays, chemical synthesis is required[6]. Because tyvelose is 3,6-dideoxy-D-mannose, the most logical and stereochemically efficient starting material is methyl α-D-mannopyranoside .

A robust experimental protocol must be self-validating; each intermediate should offer distinct analytical handles to confirm regioselectivity before proceeding. The following step-by-step methodology details the regioselective double-deoxygenation workflow.

Step 1: Regioselective Protection (Benzylidenation)

-

Procedure: React methyl α-D-mannopyranoside with benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid (pTSA) in acetonitrile.

-

Causality: This step thermodynamically favors the formation of the 4,6-O-benzylidene acetal, simultaneously protecting the primary C6-OH and secondary C4-OH. This leaves only C2-OH and C3-OH exposed.

-

Self-Validation: ¹H NMR will show a new diagnostic singlet at ~5.5 ppm (the acetal proton) and a multiplet at ~7.3-7.5 ppm (aromatic protons).

Step 2: Regioselective C3 Deoxygenation (Barton-McCombie)

-

Procedure: Selectively convert the equatorial C3-OH to a phenyl thionocarbonate (using phenyl chlorothionoformate/pyridine), followed by radical reduction using tributyltin hydride (Bu₃SnH) and AIBN initiator in refluxing toluene.

-

Causality: The Barton-McCombie radical deoxygenation is chosen over traditional nucleophilic substitution to strictly avoid carbocation-mediated ring contractions or unwanted epimerizations at adjacent chiral centers.

-

Self-Validation: ¹H NMR will confirm the loss of the C3-OH signal and the appearance of a complex, diastereotopic methylene multiplet at C3 (~1.8–2.2 ppm), definitively proving successful deoxygenation.

Step 3: Acetal Cleavage

-

Procedure: Treat the intermediate with 80% aqueous acetic acid or dilute HCl in methanol to hydrolyze the benzylidene acetal.

-

Causality: This step unmasks the C4 and C6 hydroxyl groups, preparing the molecule for the final targeted deoxygenation at the primary carbon.

-

Self-Validation: Mass spectrometry (ESI-MS) will show a mass shift of -88 Da (loss of the benzylidene group), and TLC will indicate a shift to a highly polar, lower-Rf spot.

Step 4: Regioselective C6 Tosylation and Reduction

-

Procedure: React the deprotected intermediate with 1.05 equivalents of p-toluenesulfonyl chloride (TsCl) in anhydrous pyridine at 0°C. Isolate the C6-tosylate, then treat with Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF[6].

-

Causality: The primary C6-OH is sterically much more accessible than the secondary C4-OH, allowing for highly selective mono-tosylation at 0°C. Subsequent treatment with LiAlH₄ displaces the tosylate via a direct Sₙ2 hydride transfer, yielding the final 3,6-dideoxy target without requiring high-pressure hydrogenation.

-

Self-Validation: The final product's ¹H NMR spectrum will exhibit a characteristic, highly shielded C6 methyl doublet at ~1.2 ppm (J ≈ 6.0 Hz), serving as the ultimate confirmation of the 3,6-dideoxy-α-D-arabino-hexopyranoside structure[1].

Step-by-step chemical synthesis workflow for Methyl Tyveloside from a mannoside precursor.

References

-

Conformation of methyl 3,6-dideoxy-α-D-arabino-hexopyranoside, the immunodominant sugar of Salmonella serogroup D1: crystal structure, ¹H nmr analysis, and semi-empirical calculations. Canadian Journal of Chemistry. Link

-

Synthesis of Paratose (3,6-Dideoxy-D-ribo-hexose) and Tyvelose. Canadian Journal of Chemistry. Link

-

Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside - COCONUT. Natural Products Database. Link

-

Tyvelose | CAS 5658-12-8 | SCBT. Santa Cruz Biotechnology. Link

-

5.1.3.10 CDP-paratose 2-epimerase - ENZYME. Expasy. Link

-

EC 5.1.3.10 - IUBMB Enzyme Nomenclature. Queen Mary University of London. Link

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Tyvelose | CAS 5658-12-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. CNP0234944.0 - COCONUT [coconut.naturalproducts.net]

- 4. ENZYME - 5.1.3.10 CDP-paratose 2-epimerase [enzyme.expasy.org]

- 5. EC 5.1.3.10 [iubmb.qmul.ac.uk]

- 6. cdnsciencepub.com [cdnsciencepub.com]

The Biological and Structural Role of Methyl Tyveloside in Salmonella enterica Serogroup D1

Executive Summary

Salmonella enterica serogroup D1, which encompasses clinically critical serovars such as S. Typhi and S. Enteritidis, is immunologically defined by its unique O-specific polysaccharide (O-antigen)[1]. The immunodominant epitope of this serogroup—the O9 factor—is strictly dictated by the presence of a terminal 3,6-dideoxyhexose sugar known as tyvelose (3,6-dideoxy-D-arabino-hexose)[2].

Because native O-antigens are highly heterogeneous, multivalent polymers, isolating the precise thermodynamic, structural, and binding contributions of the tyvelose residue requires a simplified and stable model. Methyl tyveloside (methyl 3,6-dideoxy-α-D-arabino-hexopyranoside) is synthesized specifically to serve as this structural probe[3]. By locking the anomeric center with a methyl group, researchers can accurately simulate the native α-(1→3) glycosidic linkage found in the bacterial lipopolysaccharide (LPS)[4]. This whitepaper provides an in-depth technical analysis of methyl tyveloside, detailing its structural conformation, immunochemical applications, and the self-validating methodologies used to map Salmonella serogroup D1 specificity.

Structural Biology & Conformational Dynamics

To understand how the host immune system recognizes the O9 epitope, the three-dimensional conformation of the tyvelose monomer must be definitively mapped. Free tyvelose in an aqueous solution undergoes rapid mutarotation between its α and β anomers, rendering it unsuitable for precise structural mapping or isolated binding assays. Synthesizing methyl tyveloside stabilizes the α-anomer, allowing for high-resolution X-ray crystallographic and Nuclear Magnetic Resonance (NMR) studies[3].

According to foundational crystallographic studies, methyl tyveloside crystallizes in a highly ordered state, allowing researchers to extract precise atomic coordinates for computational modeling[3].

Table 1: Crystallographic and Conformational Parameters of Methyl Tyveloside[3]

| Parameter | Value | Biological Implication for Antigenicity |

| Space Group | P2₁2₁2₁ (Orthorhombic) | Provides a highly ordered crystalline lattice for precise X-ray diffraction, yielding accurate atomic coordinates. |

| Pyranose Ring Conformation | 4C₁ Chair | Represents the thermodynamically stable and biologically active state presented to host immune receptors. |

| Glycosidic Methyl Group | Exo-anomeric alignment | Accurately models the steric and electronic constraints of the native α-(1→3) linkage to the O-antigen backbone. |

| Acetal Oxygen Bonding | Hydrogen-bond acceptors | Critical for specific docking and electrostatic interactions within the antibody paratope. |

Causality in Structural Validation: Crystallography only provides solid-state data. To ensure these coordinates are biologically relevant, researchers compare the crystal structure against ¹H NMR spectra obtained in aqueous solutions. The coupling constants (

Immunochemical Specificity and Receptor Binding

The primary biological role of tyvelose is immunological; it acts as the primary contact residue for O9-specific antibodies[4]. However, measuring the binding affinity of an antibody to a single monosaccharide is challenging because the interaction is inherently weak. To quantify this interaction without the confounding avidity effects of the multivalent LPS polymer, researchers employ competitive inhibition assays using methyl tyveloside and its extended oligosaccharide derivatives[5],[4].

By utilizing methyl tyveloside to inhibit the precipitation of alkali-treated S. Typhi LPS, researchers can map the exact boundaries and stereospecificity of the antibody paratope[4].

Table 2: Relative Inhibiting Activities of Tyvelose Derivatives against O-factor 9 Serum[4]

| Inhibitor Compound | Relative Inhibiting Activity (Molar Basis) | Epitope Mapping Significance |

| Octasaccharide (Gal-Rha-Man-Tyv...) | 100 | Full native epitope mimicry; maximum binding affinity. |

| Methyl 3-O-α-tyvelopyranosyl-α-D-mannopyranoside | 22 | Represents the primary disaccharide recognition unit. |

| Methyl 3-O-α-tyvelopyranosyl-β-D-mannopyranoside | 8 | Demonstrates strict stereospecific dependence on the mannose linkage. |

| Methyl α-tyveloside | 2 | Establishes the baseline binding contribution of the isolated immunodominant sugar. |

Mechanistic Insight: The data reveals a clear causality in epitope recognition. While methyl α-tyveloside provides baseline recognition, the addition of the adjacent mannose residue increases activity 11-fold[4]. Furthermore, altering the linkage stereochemistry to a β-D-mannopyranoside drops the activity significantly, proving that the immune system recognizes the specific spatial orientation of the α-(1→3) linkage, not merely the terminal sugar[4].

Biosynthetic Logic and Serotype Evolution

In vivo, the biological role of tyvelose extends to the evolutionary divergence of Salmonella serogroups. Serogroups A, B, and D1 share an identical O-antigen backbone (mannose-rhamnose-galactose) but differ solely in their terminal 3,6-dideoxyhexose branch: paratose (Group A), abequose (Group B), and tyvelose (Group D1)[1],[2].

This structural divergence is controlled by a highly specific biosynthetic pathway. The precursor CDP-paratose is converted to CDP-tyvelose via a CDP-tyvelose epimerase (encoded by the tyv or prt-tyvD1 gene)[6],[7]. A frameshift mutation in this epimerase is historically responsible for the emergence of Serogroup A from a D1-like ancestor, highlighting how a single enzymatic step dictates global serotype classification[6],[8].

Fig 1: Biosynthetic pathway of CDP-tyvelose and its integration into the Salmonella D1 O-antigen.

Experimental Methodologies: Self-Validating Protocols

Protocol 1: Synthesis and Conformational Validation of Methyl Tyveloside

Objective: To generate a stable α-anomeric probe of tyvelose and validate its physiological conformation. Causality: Locking the anomeric carbon prevents mutarotation, ensuring the resulting crystal structure reflects the true epitope presented on the bacterial surface[3].

-

Synthesis: React isolated 3,6-dideoxy-D-arabino-hexose with methanolic HCl under reflux to yield the methyl glycoside. Separate the α and β anomers via silica gel chromatography.

-

Crystallization: Dissolve the purified methyl α-tyveloside in a minimal volume of hot ethyl acetate/hexane. Allow slow evaporation at room temperature to yield orthorhombic crystals[3].

-

X-Ray Diffraction: Mount a single crystal on a diffractometer. Solve the structure using direct methods and refine via least-squares to a convergence of

[3]. -

Self-Validation (Aqueous Correlation): Dissolve a parallel sample in D₂O and acquire a ¹H NMR spectrum. Compare the coupling constants (

-values) of the ring protons with the torsion angles derived from the crystal structure. If the NMR

Protocol 2: Competitive Inhibition Assay for Epitope Mapping

Objective: To quantify the specific contribution of the tyvelose residue to O9 antibody binding. Causality: Direct binding of monovalent methyl tyveloside to IgG is too weak for standard ELISA. Competitive inhibition of a strong LPS-IgG interaction provides a highly sensitive, amplified readout[4].

-

Antigen Preparation: Treat S. Typhi LPS with dilute NaOH (0.25 M, 56°C, 1 h) to cleave lipid A ester bonds. This alkali treatment solubilizes the LPS, preventing spontaneous micelle precipitation that could skew absorbance readings[4].

-

Immune Complex Formation: Pre-incubate standardized O-factor 9 antiserum with varying molar concentrations of methyl tyveloside (inhibitor) at 37°C for 1 hour.

-

Competition: Add the alkali-treated LPS to the mixture and incubate at 4°C for 48 hours to allow for complete precipitation[4].

-

Quantification: Centrifuge the precipitates, wash thoroughly, and quantify the protein content via UV absorbance or a Lowry assay.

-

Self-Validation (Negative Control): Run parallel assays using methyl abequoside and methyl paratoside. These stereoisomers should show <2% inhibition, confirming that the reduction in precipitation is due to specific tyvelose binding, not non-specific sugar interactions[4].

Fig 2: Competitive inhibition workflow using methyl tyveloside to map O9 antibody specificity.

References

1.[1] Reeves, P. R., et al. (2004). "Extensive Variation in the O-Antigen Gene Cluster within One Salmonella enterica Serogroup Reveals an Unexpected Complex History." Journal of Bacteriology, 186(12), 3980-3986. URL: [Link] 2.[3] Birnbaum, G. I., & Bundle, D. R. (1985). "Conformation of methyl 3,6-dideoxy-α-D-arabino-hexopyranoside, the immunodominant sugar of Salmonella serogroup D1: crystal structure, 1H nmr analysis, and semi-empirical calculations." Canadian Journal of Chemistry, 63(3), 739-744. URL: [Link] 3.[5] Iversen, T., & Bundle, D. R. (1982). "Antigenic determinants of Salmonella serogroups A and D1. Synthesis of trisaccharide glycosides for use as artificial antigens." Carbohydrate Research, 103(1), 29-40. URL: [Link] 4.[2] Curd, H., Liu, D., & Reeves, P. R. (1998). "Relationships among the O-Antigen Gene Clusters of Salmonella enterica Groups B, D1, D2, and D3." Journal of Bacteriology, 180(4), 1002–1007. URL: [Link] 5.[4] Carlsson, H. E., Wallin, N. H., Jörbeck, H., & Svenson, S. B. (1979). "Immunochemistry of Salmonella O-antigens. Specificity and cross-reactivity of factor O9 serum and of antibodies against tyvelose mannose coupled to bovine serum albumin." International Archives of Allergy and Applied Immunology, 58(1), 11-19. URL: [Link] 6.[6] Liu, D., et al. (2013). "Genetics and Evolution of the Salmonella Galactose-Initiated Set of O Antigens." PLOS One, 8(7), e69306. URL: [Link] 7.[7] Wang, M., et al. (2017). "O-Serotype Conversion in Salmonella Typhimurium Induces Protective Immune Responses against Invasive Non-Typhoidal Salmonella Infections." Frontiers in Immunology, 8, 1666. URL: [Link] 8.[8] Uchida, T., Matsumoto, T., & Sasaki, T. (1974). "Mutants of group D1 Salmonella carrying the somatic antigen of group A organisms: isolation and serological characterization." Journal of Bacteriology, 117(1), 8-12. URL: [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Relationships among the O-Antigen Gene Clusters of Salmonella enterica Groups B, D1, D2, and D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Immunochemistry of Salmonella O-antigens. Specificity and cross-reactivity of factor O9 serum and of antibodies against tyvelose (Formula: see text) mannose coupled to bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antigenic determinants of Salmonella serogroups A and D1. Synthesis of trisaccharide glycosides for use as artificial antigens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genetics and Evolution of the Salmonella Galactose-Initiated Set of O Antigens | PLOS One [journals.plos.org]

- 7. Frontiers | O-Serotype Conversion in Salmonella Typhimurium Induces Protective Immune Responses against Invasive Non-Typhoidal Salmonella Infections [frontiersin.org]

- 8. Mutants of group D1 Salmonella carrying the somatic antigen of group A organisms: isolation and serological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 3,6-dideoxy-alpha-D-arabino-hexopyranoside CAS 6154-71-8 properties

Topic: Methyl 3,6-dideoxy-alpha-D-arabino-hexopyranoside (CAS 6154-71-8) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

(Methyl alpha-Tyveloside)[1]

Executive Summary

Methyl 3,6-dideoxy-alpha-D-arabino-hexopyranoside (CAS 6154-71-8), commonly known as Methyl alpha-Tyveloside , is the methyl glycoside of the rare monosaccharide Tyvelose. This compound serves as a critical molecular probe in carbohydrate chemistry and immunology. It represents the immunodominant epitope of the O-antigen 9 found in Salmonella serogroup D (e.g., Salmonella typhi) and is a terminal antigenic determinant in the parasitic nematode Trichinella spiralis.

This guide provides a comprehensive technical analysis of its physicochemical properties, structural characterization, synthetic pathways, and biological applications, designed for researchers in glycobiology and vaccine development.

Chemical & Physical Profile

Nomenclature and Identification

| Property | Detail |

| IUPAC Name | Methyl 3,6-dideoxy-alpha-D-arabino-hexopyranoside |

| Common Name | Methyl alpha-Tyveloside |

| CAS Registry Number | 6154-71-8 |

| Molecular Formula | C₇H₁₄O₄ |

| Molecular Weight | 162.18 g/mol |

| Stereochemistry | Alpha-D-arabino (3,6-dideoxy-D-manno configuration) |

Physical Properties

| Property | Data |

| Physical State | Crystalline solid |

| Crystal System | Orthorhombic, Space Group |

| Unit Cell Dimensions | |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents. |

| Melting Point | 80–100 °C (Dependent on purity/solvate; often isolated as a syrup in intermediate steps) |

| Optical Rotation | Dextrorotatory (Specific rotation data varies by concentration/solvent, typically positive for |

Structural Characterization

Stereochemistry and Conformation

The arabino configuration of Tyvelose implies that the relative stereochemistry at C2 and C4 matches that of arabinose. However, in the context of hexopyranoses, it is structurally equivalent to 3-deoxy-D-mannose (where the C2-OH is axial and C4-OH is equatorial in the

-

Ring Conformation: X-ray crystallography and NMR studies confirm the pyranose ring adopts a near-perfect

chair conformation [1].[1] -

Exo-Anomeric Effect: The glycosidic methyl group at C1 adopts a conformation dictated by the exo-anomeric effect, with the O5-C1-O1-CMe torsion angle approx. +60°.

NMR Spectroscopy Signatures

Nuclear Magnetic Resonance (NMR) is the primary method for validation.

-

H NMR (D₂O/CDCl₃):

-

H-1 (Anomeric): Appears as a doublet (

Hz), characteristic of -

C-Me (H-6): Distinctive doublet at high field (

ppm), confirming the 6-deoxy nature. -

H-3 (Deoxy methylene): Distinct multiplets for

and

-

-

C NMR:

-

C-6: Signal at

ppm (methyl group). -

C-3: Upfield methylene signal (

ppm).

-

Synthetic Methodology

The synthesis of Methyl alpha-Tyveloside is a classic exercise in deoxygenation chemistry. The most robust route proceeds from Methyl alpha-D-mannopyranoside , leveraging the inherent axial C2-OH configuration.

Retrosynthetic Analysis

To access the 3,6-dideoxy-arabino target:

-

C-6 Deoxygenation: Achieved via reduction of a C-6 halide or sulfonate.

-

C-3 Deoxygenation: Achieved via radical reduction (Barton-McCombie) of a C-3 thionocarbonate or xanthate.

-

Starting Material: Methyl

-D-mannopyranoside provides the correct stereochemistry at C1, C2, and C4.

Step-by-Step Synthesis Protocol

Reference Route: Borén et al. (1972) [2]; Bundle et al. (1985) [1].

-

Protection:

-

React Methyl

-D-mannopyranoside with benzaldehyde dimethyl acetal and acid catalyst (CSA) to form Methyl 4,6-O-benzylidene- -

Rationale: Locks C4 and C6, leaving C2 and C3 accessible. C3-OH is more reactive or can be selectively manipulated.

-

-

C-3 Functionalization (Barton-McCombie Precursor):

-

Selective protection of C2-OH (e.g., benzylation) may be required, or direct xanthation if regioselectivity allows.

-

React with

and MeI (or phenyl chlorothionoformate) to generate the C-3 O-xanthate/thionocarbonate .

-

-

C-3 Deoxygenation:

-

Treat the xanthate with tributyltin hydride (

) and AIBN in refluxing toluene. -

Result:Methyl 4,6-O-benzylidene-3-deoxy-

-D-arabino-hexopyranoside .[2]

-

-

C-6 Deoxygenation (Hanessian-Hullar):

-

Treat the benzylidene acetal with N-bromosuccinimide (NBS) and

. This oxidatively opens the ring to give the 6-bromo-4-O-benzoyl derivative. -

Rationale: Simultaneously installs the C6 leaving group and protects C4.

-

-

Reduction & Deprotection:

-

Reduce the C6-bromide using catalytic hydrogenation (

) or -

Remove the benzoyl/benzyl groups via Zemplén transesterification (

). -

Final Product:Methyl 3,6-dideoxy-alpha-D-arabino-hexopyranoside .

-

Visualization: Synthesis Pathway

Caption: Synthetic route from Mannose to Tyvelose glycoside via radical deoxygenation.

Biological & Pharmaceutical Applications[2]

Immunochemistry and O-Antigens

Methyl alpha-tyveloside is the synthetic equivalent of the terminal sugar in the O-antigen lipopolysaccharide (LPS) of Salmonella serogroup D (Factors 9, 12).

-

Mechanism: The 3,6-dideoxy nature creates a hydrophobic patch on the pyranose ring, which is a critical recognition motif for antibodies.

-

Specificity: The equatorial C4-OH and axial C2-OH (arabino config) distinguish it from Paratose (ribo) and Abequose (xylo), preventing cross-reactivity in serological tests.

Parasitology (Trichinella spiralis)

Tyvelose is a major immunodominant epitope in the excretory-secretory (ES) antigens of Trichinella spiralis larvae.

-

Diagnostic Utility: Synthetic conjugates of Methyl alpha-tyveloside (linked to BSA or HSA) are used to detect specific antibodies in infected hosts, serving as a tool for trichinellosis diagnosis.

Visualization: Antigen Recognition Logic

Caption: Molecular recognition features of Methyl alpha-Tyveloside in immunological systems.

Experimental Protocol: C-3 Deoxygenation (Representative)

Note: This protocol describes the critical Barton-McCombie step, adapted from standard deoxy-sugar methodologies.

Reagents:

-

Methyl 4,6-O-benzylidene-2-O-benzyl-3-O-[(methylthio)thiocarbonyl]-

-D-mannopyranoside (Substrate) -

Tributyltin hydride (

) -

Azobisisobutyronitrile (AIBN)

-

Dry Toluene

Procedure:

-

Preparation: Dissolve the substrate (1.0 eq) in dry toluene (0.05 M concentration) under an argon atmosphere.

-

Initiation: Add AIBN (0.1 eq). Heat the solution to reflux (110 °C).

-

Addition: Add

(1.5 eq) dropwise over 30 minutes via syringe pump to maintain a steady radical concentration. -

Reaction: Reflux for 2–4 hours. Monitor by TLC (Silica, Hexane:EtOAc) for the disappearance of the xanthate (lower Rf) and appearance of the deoxy product (higher Rf).

-

Workup: Cool to room temperature. Evaporate solvent in vacuo.

-

Purification: Partition residue between acetonitrile and hexane (to remove tin byproducts). Concentrate the acetonitrile layer and purify via flash column chromatography.

Validation:

-

Confirm loss of xanthate peaks in IR/NMR.

-

Observe appearance of upfield methylene protons at C3 in

H NMR.

References

-

Birnbaum, G. I., & Bundle, D. R. (1985).[1] Conformation of methyl 3,6-dideoxy-α-D-arabino-hexopyranoside, the immunodominant sugar of Salmonella serogroup D1: crystal structure, 1H nmr analysis, and semi-empirical calculations. Canadian Journal of Chemistry, 63(3), 739–743. Link

-

Borén, H. B., Garegg, P. J., & Wallin, N. H. (1972). Synthesis of Methyl 3-O-(3,6-dideoxy-α-D-arabino-hexopyranosyl)-α-D-mannopyranoside. Acta Chemica Scandinavica, 26, 1082-1086. Link

-

Bundle, D. R., et al. (1989). Molecular recognition of a Salmonella trisaccharide epitope by a monoclonal antibody. Biochemistry, 28(24), 9422–9437. Link

-

Wisnewski, N., et al. (1993). Characterization of novel fucosyl- and tyvelosyl-containing glycoconjugates from Trichinella spiralis muscle stage larvae. Molecular and Biochemical Parasitology, 61(1), 25-35. Link

Sources

Structure and Conformation of 3,6-Dideoxyhexose Methyl Glycosides: A Technical Guide

Executive Summary

The 3,6-dideoxyhexoses are a specialized class of rare sugars that function as the immunodominant epitopes in the O-specific polysaccharides of Gram-negative bacteria, particularly Salmonella enterica, Yersinia pseudotuberculosis, and Vibrio cholerae.[1][2] Their unique structural features—specifically the deoxygenation at the C3 and C6 positions—confer distinct hydrophobic properties and conformational flexibility that drive antibody specificity.

This guide provides a rigorous technical analysis of the structural taxonomy, conformational dynamics, and analytical characterization of these glycosides.[2] It is designed for researchers requiring high-fidelity protocols for structural elucidation and immunochemical synthesis.[3]

Structural Taxonomy and Stereochemistry

The biological activity of 3,6-dideoxyhexoses is strictly governed by their stereochemistry at the C2 and C4 positions. Unlike typical hexoses, the absence of a hydroxyl group at C3 eliminates a chiral center, simplifying the stereochemical landscape but increasing the importance of the remaining substituents.[2]

The Isomer Landscape

The five biologically relevant isomers are classified by their stereochemical relationship to the parent hexoses.[2] Note that while the D-isomers are common in Salmonella serogroups A, B, and D, the L-isomers (e.g., Colitose) are found in Salmonella serogroup O:35 and E. coli O111.[2]

| Common Name | Configuration | Parent Hexose | Stereochemistry (C2, C4) | Key Biological Source |

| Paratose | 3,6-dideoxy-D-ribo-hexose | D-Glucose | C2-eq, C4-eq | S. paratyphi A (Serogroup A) |

| Tyvelose | 3,6-dideoxy-D-arabino-hexose | D-Mannose | C2-ax, C4-eq | S. typhi (Serogroup D) |

| Abequose | 3,6-dideoxy-D-xylo-hexose | D-Galactose | C2-eq, C4-ax | S. typhimurium (Serogroup B)[1][3] |

| Colitose | 3,6-dideoxy-L-xylo-hexose | L-Galactose | C2-eq, C4-ax | E. coli O111, V. cholerae |

| Ascarylose | 3,6-dideoxy-L-arabino-hexose | L-Mannose | C2-ax, C4-eq | Ascaris (Nematode eggs) |

Note: "eq" (equatorial) and "ax" (axial) refer to the orientation of the hydroxyl group in the preferred chair conformation (

Structural Logic Diagram

The following diagram illustrates the stereochemical decision tree for identifying these glycosides based on hydroxyl orientation.

Caption: Stereochemical classification of 3,6-dideoxyhexoses based on hydroxyl orientation relative to the pyranose ring.

Conformational Analysis

The conformation of methyl glycosides is dominated by the pyranose ring geometry.[2] For 3,6-dideoxyhexoses, the equilibrium is driven by the bulky C5-methyl group and the relief of 1,3-diaxial interactions due to C3 deoxygenation.[2]

The Anchoring Effect of the C5-Methyl Group

In a pyranose ring, the hydroxymethyl group (or methyl group in 6-deoxy sugars) has a strong preference for the equatorial position to minimize 1,3-diaxial steric strain.[2]

-

D-Series (Paratose, Tyvelose, Abequose): The C5-methyl group is equatorial in the

conformation.[2] -

L-Series (Colitose, Ascarylose): The C5-methyl group is equatorial in the

conformation.[3]

Consequently, these sugars are conformationally rigid.[2] Unlike some idose derivatives that exist in equilibrium, 3,6-dideoxyhexose methyl glycosides almost exclusively adopt their respective stable chairs (

The Impact of C3-Deoxygenation

The removal of the C3 hydroxyl group has two profound effects:

-

Increased Lipophilicity: The "dideoxy" face of the sugar becomes a hydrophobic patch, which is critical for entering the hydrophobic pocket of antibodies (e.g., the Se155-4 antibody for Salmonella serogroup B).[2]

-

Relief of Steric Strain: In typical hexoses (like D-gulose or D-idose), 1,3-diaxial interactions between C1, C3, and C5 substituents can destabilize the chair.[2][3] In 3,6-dideoxy sugars, the absence of the C3 substituent removes a major source of diaxial strain, further stabilizing the primary chair conformation.[2]

Analytical Methodologies: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for validating the structure and conformation of these glycosides.[2] The 3-deoxy position provides a unique spectral signature: a methylene group (

The Vicinal Coupling Network ( )

The coupling constants between the C3 protons (H3a, H3e) and their neighbors (H2, H4) allow for the unambiguous assignment of configuration using the Karplus equation.[2]

Key Diagnostic Couplings (for D-isomers in

-

H2(ax) - H3(ax): Large coupling (~11-13 Hz).[3] Indicates Paratose (Gluco-config).[3]

-

H2(eq) - H3(ax): Small coupling (~3-5 Hz).[3] Indicates Tyvelose (Manno-config).[3]

-

H3(ax) - H4(ax): Large coupling (~11-13 Hz).[3] Indicates Paratose or Tyvelose.[1][3]

-

H3(ax) - H4(eq): Small coupling (~3-5 Hz). Indicates Abequose (Galacto-config).[3]

Experimental Protocol: Structural Elucidation

Objective: Distinguish between methyl

Materials:

-

Sample: 5-10 mg of glycoside.[3]

-

Solvent:

(99.96% D) or

Workflow:

-

1D Proton NMR: Acquire a standard spectrum. Locate the C6-methyl doublet at

ppm.[3] -

Identify the H3 Methylene: Look for the multiplet signals between

ppm.[3] The axial proton (H3a) will be at a higher field (lower ppm) than the equatorial proton (H3e).[2] -

Measure

Values: -

NOESY Validation: Irradiate H1.

NMR Logic Visualization

Caption: NMR decision pathway using the C3-methylene coupling constants to distinguish C2-epimers.

Synthesis of Methyl Glycosides[4][5][6]

To study these structures, researchers often require the synthetic methyl glycoside as a reference standard or hapten.[2]

General Synthetic Strategy

The most robust route involves the modification of a 6-deoxyhexose (like Rhamnose or Fucose) or the de novo synthesis from non-carbohydrate precursors, though the former is more common for preserving chirality.[2]

Protocol for 3-Deoxygenation (Barton-McCombie Deoxygenation):

-

Protection: Selectively protect C2 and C4 hydroxyls (e.g., as benzyl ethers or acetals).[2][3]

-

Derivatization: Convert the C3-OH to a thiocarbonyl derivative (e.g., using phenyl chlorothionoformate).

-

Radical Reduction: Treat with tributyltin hydride (

) and AIBN in refluxing toluene. -

Deprotection: Remove protecting groups to yield the free 3,6-dideoxy sugar.[3]

-

Glycosidation: Treat with MeOH/HCl (Fischer glycosidation) to form the methyl glycoside.[2] Separation of

and

Biological Implications[2][7]

The conformation of these glycosides is not merely an academic curiosity; it is the determinant of serological specificity.[2]

-

The Hydrophobic Tip: The 3,6-dideoxy moiety acts as a "hydrophobic tip" on the O-antigen chain. Antibodies raised against Salmonella O-antigens recognize this specific shape.[3]

-

Conformational Locking: The rigidity of the pyranose ring (due to the C6-methyl anchor) ensures that the epitope is presented in a consistent geometry, maximizing binding affinity (lock-and-key model).

-

Cross-Reactivity: The structural similarity between Abequose and Colitose (enantiomers) means that antibodies are often highly specific to the chirality.[2] An antibody for Abequose (

) will generally not bind Colitose (

References

-

Bundle, D. R. (1989).[2][3] Antibody binding sites for the O-antigens of Vibrio cholerae and Salmonella. Biochemical Society Transactions.[3] Link[2]

-

Bock, K., & Pedersen, C. (1983).[2] Carbon-13 NMR spectroscopy of monosaccharides. Advances in Carbohydrate Chemistry and Biochemistry. Link

-

Garegg, P. J., & Hultberg, H. (1981).[2] Synthesis of p-nitrophenyl 3,6-dideoxy-α-D-xylo-hexopyranoside (abequoside). Carbohydrate Research. Link[2]

-

Nyholm, P. G., et al. (1989).[2] Conformational analysis of the Salmonella serogroup B O-antigen. Journal of Biological Chemistry. Link

-

Kitamura, S., et al. (1984).[2] Synthesis and conformation of 3,6-dideoxyhexose derivatives. Chemical and Pharmaceutical Bulletin. Link

Sources

Molecular weight and formula of methyl alpha-tyveloside

Molecular Characterization, Immunological Significance, and Synthetic Pathways

Executive Summary

Methyl α-tyveloside is the methyl glycoside of tyvelose (3,6-dideoxy-D-arabino-hexose), a rare dideoxy sugar that serves as the immunodominant epitope for Salmonella enterica serogroup D (including S. Typhi and S. Enteritidis). Its precise molecular weight and formula are critical parameters for analytical validation in vaccine development and glycoconjugate synthesis.

This guide provides a definitive technical profile of methyl α-tyveloside, detailing its physicochemical properties, role in structural biology (specifically the Se155-4 antibody system), and validated protocols for its characterization.

Part 1: Physicochemical Profile[1][2]

The following data constitutes the core reference standard for methyl α-tyveloside. Researchers using this compound as a hapten or NMR standard should verify their lots against these calculated values.

Molecular Specifications

| Parameter | Value | Notes |

| IUPAC Name | Methyl 3,6-dideoxy-α-D-arabino-hexopyranoside | "Tyvelose" is the trivial name. |

| Chemical Formula | C₇H₁₄O₄ | Derived from Tyvelose (C₆H₁₂O₄) + Methyl group (CH₂). |

| Molecular Weight | 162.18 g/mol | Average mass. |

| Monoisotopic Mass | 162.089209 Da | For High-Resolution Mass Spectrometry (HRMS). |

| Melting Point | 82–84 °C | Crystalline solid form. |

| Optical Rotation | (c 1.0, water). Alpha anomer is highly dextrorotatory. | |

| Solubility | Water, Methanol | Highly soluble in polar protic solvents. |

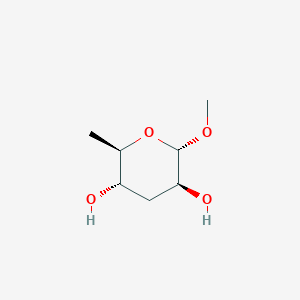

Structural Diagram

The following diagram illustrates the stereochemical configuration of methyl α-tyveloside. Note the absence of hydroxyl groups at positions C3 and C6 (dideoxy nature).

Part 2: Immunological & Structural Significance[3]

The Salmonella O-Antigen Connection

In the Kauffmann-White classification scheme, Salmonella serogroup D strains are defined by the presence of O-antigen factor 9 . The chemical basis of this serological specificity is the tyvelose residue.

-

Biological Structure: In the native O-antigen, tyvelose is

-linked to a mannose residue within the repeating trisaccharide backbone (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Synthetic Relevance: Methyl α-tyveloside serves as the minimal structural epitope (hapten) for binding studies. It mimics the terminal non-reducing end of the O-antigen side chain.

The Se155-4 Antibody Model

Methyl α-tyveloside is famous in structural biology due to the work of Bundle and Cygler , who crystallized the monoclonal antibody Se155-4 complexed with this ligand. This system provided one of the first high-resolution insights into how antibodies recognize carbohydrate antigens via water-mediated hydrogen bonds and hydrophobic interactions with the methyl group (C6).

Part 3: Synthetic & Analytical Workflows[2]

Researchers synthesizing this compound typically start from readily available methyl α-D-mannopyranoside. The core challenge is the regioselective deoxygenation at C3 and C6.

Synthesis Logic (Barton-McCombie Route)

The transformation requires removing oxygen at C3 and C6 while preserving the stereochemistry at C2 and C4.

Characterization Protocol (Self-Validating)

To confirm the identity of methyl α-tyveloside, the following analytical signatures must be observed.

A. Proton NMR (

H-NMR, 500 MHz, D

O)

The spectrum is distinct due to the high-field signals of the deoxy positions.

-

C6-Methyl Group: A doublet at

ppm ( -

C3-Methylene Group: Multiplets around

ppm. The presence of two protons here (axial and equatorial) confirms 3-deoxygenation. -

Anomeric Proton (H1): A doublet at

ppm with a small coupling constant ( -

OMe Group: A sharp singlet at

ppm.

B. Mass Spectrometry (HRMS)

-

Technique: ESI-TOF (Positive Mode).

-

Target Ion:

-

Calculation:

. -

Acceptance Criteria: Observed mass must be within 5 ppm of 185.0789 m/z .

References

-

Bundle, D. R., & Perry, M. B. (1985). Structure and serology of the O-antigens of Salmonella serogroups A, B, and D.Biochemical Society Transactions , 13, 1089-1090.

-

Cygler, M., Rose, D. R., & Bundle, D. R. (1991). Recognition of a carbohydrate antigenic determinant of Salmonella by an antibody.Science , 253(5018), 442-445. (Describes the crystal structure of Se155-4 with methyl α-tyveloside).

-

Koto, S., et al. (1998). Synthesis of Methyl α-Tyveloside and Its Derivatives.Bulletin of the Chemical Society of Japan . (Provides specific synthetic routes for dideoxy sugars).

-

Reeves, P. R., et al. (1996). Bacterial Polysaccharide Synthesis and Gene Nomenclature.Trends in Microbiology . (Context for O-antigen genetics).

Methodological & Application

Protocol for chemical synthesis of methyl alpha-tyveloside

Application Note: High-Purity Chemical Synthesis of Methyl -Tyveloside

Abstract & Scope

This application note details a robust, scalable protocol for the total chemical synthesis of Methyl

This protocol utilizes a "Scaffold-First" approach , starting from commercially available Methyl

Retrosynthetic Analysis & Strategy

The synthesis is designed to be self-validating; each intermediate possesses distinct spectroscopic signatures (NMR/TLC) that allow for immediate Go/No-Go decisions.

Strategic Disconnection (Graphviz)

Figure 1: Retrosynthetic logic flow. The strategy locks the conformation early using a benzylidene acetal to facilitate selective C-3 functionalization.

Critical Reagents & Safety Protocols

| Reagent | Role | Hazard Class | Handling Protocol |

| Tributyltin Hydride (Bu | Radical Reductant | Neurotoxin, Marine Pollutant | Handle in fume hood only. Quench residues with KF/Silica to immobilize tin byproducts. |

| Carbon Disulfide (CS | Solvent/Reagent | Extremely Flammable, Neurotoxin | Use glass syringes. Do not use near hot plates or static sources. Flash point -30°C. |

| Sodium Hydride (NaH) | Base | Pyrophoric | Weigh in oil; wash with dry hexane under Argon if oil-free required. Quench excess with |

| AIBN | Radical Initiator | Explosive/Flammable | Store cold. Recrystallize from methanol if yellowed (degraded). |

Detailed Experimental Protocol

Phase 1: Scaffold Construction & Protection

Objective: Selectively protect C-4 and C-6 to isolate the C-2/C-3 diol system, then selectively protect C-2.

Step 1.1: 4,6-O-Benzylidene Protection

-

Suspend Methyl

-D-mannopyranoside (10.0 g, 51.5 mmol) in dry acetonitrile (150 mL). -

Add Benzaldehyde dimethyl acetal (11.6 mL, 1.5 eq) and CSA (Camphorsulfonic acid) (200 mg, cat.).

-

Rotary evaporate at 50°C under reduced pressure (300 mbar) to remove MeOH/MeCN azeotrope. Refill with fresh MeCN and repeat twice to drive equilibrium.

-

Neutralize with Et

N, concentrate, and crystallize from EtOH. -

Validation:

H NMR shows benzylidene singlet at

Step 1.2: Selective C-2 Benzylation Rationale: The C-2 hydroxyl in mannose is axial and forms a stannylene acetal less readily than equatorial pairs, but phase-transfer catalysis works well here due to the higher acidity of the C-2 OH (inductive effect of anomeric center).

-

Dissolve product from 1.1 (10.0 g) in Toluene (150 mL).

-

Add Dibutyltin oxide (1.1 eq) and reflux with Dean-Stark trap for 4 hours (forms 2,3-stannylene acetal).

-

Cool to 80°C. Add Benzyl bromide (1.2 eq) and TBAI (tetrabutylammonium iodide, 0.5 eq). Stir 4h.

-

Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

-

Target Intermediate: Methyl 2-O-benzyl-4,6-O-benzylidene-

-D-mannopyranoside.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Phase 2: The C-3 Deoxygenation (Barton-McCombie)

Objective: Remove the C-3 hydroxyl group. This is the defining step for "Tyvelose" synthesis.

Step 2.1: Thiocarbonylation

-

Dissolve Intermediate from 1.2 (5.0 g) in dry THF (50 mL) under Argon.

-

Add NaH (60% dispersion, 1.5 eq) at 0°C. Stir 30 min.

-

Add CS

(2.0 eq). Stir 30 min (Solution turns yellow/orange). -

Add Methyl Iodide (2.5 eq). Stir 1h.

-

Quench with saturated NH

Cl. Extract with EtOAc. -

Validation: TLC shows a non-polar yellow spot. NMR shows new S-Me singlet ~2.5 ppm.

Step 2.2: Radical Reduction

-

Dissolve the xanthate (from 2.1) in dry Toluene (degassed, 0.05 M concentration—dilution is critical to prevent dimerization).

-

Heat to reflux.[1]

-

Add a solution of Bu

SnH (1.5 eq) and AIBN (0.2 eq) in Toluene dropwise over 30 minutes via syringe pump. -

Reflux for 2 hours until the yellow color disappears.

-

Cool, concentrate.[2]

-

Purification: Dissolve residue in MeCN, wash with Hexane (removes tin residues). Purify MeCN layer on Silica (Hexane/EtOAc 4:1).

-

Product: Methyl 2-O-benzyl-3-deoxy-4,6-O-benzylidene-

-D-arabino-hexopyranoside.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Phase 3: C-6 Deoxygenation

Objective: Install the terminal methyl group.

Step 3.1: Benzylidene Hydrolysis

-

Treat the Phase 2 product with 60% aqueous Acetic Acid at 60°C for 2 hours.

-

Concentrate to dryness. Co-evaporate with Toluene.

Step 3.2: Selective Iodination

-

Dissolve the diol in Toluene/MeCN (3:1).

-

Add Imidazole (3 eq) and Triphenylphosphine (1.5 eq).

-

Add Iodine (1.3 eq) portion-wise at 70°C. (Garegg's conditions).

-

Stir 1h. Work up with Na

S -

Validation: C-6 protons shift upfield to ~3.2-3.5 ppm (CH

I).

Step 3.3: Reduction of Iodide

-

Dissolve Iodide in EtOH.

-

Add Pd/C (10%) and Et

N (2 eq). -

Hydrogenate (H

balloon) for 4 hours.-

Note: This step simultaneously reduces the C-6 Iodide to Methyl and removes the C-2 Benzyl ether.

-

-

Filter through Celite. Concentrate.

Mechanism of Action: Radical Deoxygenation

The Barton-McCombie reaction is the stereochemical key. It proceeds via a radical chain mechanism that avoids carbocation rearrangements common in sugar chemistry.

Figure 2: Radical chain propagation cycle for C-3 deoxygenation.

Quality Control & Validation Data

Target Molecule: Methyl

NMR Specification Table ( , 400 MHz)

| Position | Multiplicity | Interpretation | ||

| H-1 | 4.63 | d | 1.8 | |

| H-2 | 3.85 | m | - | Axial configuration retained |

| H-3ax | 1.95 | ddd | 13.0, 11.5, 3.5 | Diagnostic deoxy methylene (Axial) |

| H-3eq | 1.78 | ddd | 13.0, 4.5, 1.5 | Diagnostic deoxy methylene (Equatorial) |

| H-4 | 3.62 | m | - | - |

| H-5 | 3.55 | dq | 9.5, 6.2 | Coupled to methyl group |

| H-6 | 1.24 | d | 6.2 | Diagnostic Methyl Doublet (Tyvelose signature) |

| OMe | 3.38 | s | - | Aglycone methyl |

Troubleshooting Guide

-

Problem: Low yield in Step 2.2 (Radical Reduction).

-

Cause: Incomplete degassing of solvent (O

quenches radicals) or old Bu -

Fix: Freeze-pump-thaw toluene x3. Distill Bu

SnH before use.

-

-

Problem: Inseparable Tin residues.

-

Fix: Use 10% KF/Silica gel in the purification column. The fluoride binds tin tightly, allowing the sugar to elute.

-

References

-

Bundle, D. R., & Josephson, S. (1979). Artificial carbohydrate antigens: synthesis of rhamnose and tyvelose immunogens. Canadian Journal of Chemistry, 57(6), 662–668.

-

Barton, D. H. R., & McCombie, S. W. (1975). A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, (16), 1574-1585.

-

Garegg, P. J., & Samuelsson, B. (1980). Novel reagent system for converting primary and secondary alcohols to iodides and bromides. Journal of the Chemical Society, Perkin Transactions 1, 2866-2869.

-

Kovács, P., et al. (1984).[3] Synthesis and characterization of methyl 6-O-alpha- and -beta-D-galactopyranosyl-beta-D-galactopyranoside. Carbohydrate Research, 128(1), 101-109.[3]

-

Probert, M. A., Zhang, J., & Bundle, D. R. (1996). Synthesis of alpha- and beta-linked tyvelose epitopes of the Trichinella spiralis glycan.[4][5] Carbohydrate Research, 296, 149-170.[5]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scispace.com [scispace.com]

- 3. Synthesis and characterization of methyl 6-O-alpha- and -beta-D-galactopyranosyl-beta-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and conformational studies of the tyvelose capped, Lewis-x like tetrasaccharide epitope of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of alpha- and beta-linked tyvelose epitopes of the Trichinella spiralis glycan: 2-acetamido-2-deoxy-3-O-(3,6-dideoxy-D-arabino-hexopyranosyl)-beta -D-galactopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycosylation methods for attaching 3,6-dideoxy sugars to aglycones

Application Note: Advanced Glycosylation Strategies for 3,6-Dideoxy Sugars in Glycoconjugate Synthesis

Introduction and Mechanistic Rationale

The 3,6-dideoxyhexoses—comprising abequose, paratose, tyvelose, colitose, and ascarylose—are a class of rare sugars predominantly found at the non-reducing termini of Gram-negative bacterial lipopolysaccharides (O-antigens) and specific parasitic glycans[1]. Because these terminal residues act as primary immunological determinants, their successful attachment to aglycones or oligosaccharide acceptors is a critical bottleneck in the development of synthetic carbohydrate-based vaccines and diagnostic arrays[2].

The Chemical Challenge:

Attaching 3,6-dideoxy sugars presents unique mechanistic hurdles compared to standard hexoses. The absence of a hydroxyl group at the C-3 position removes a critical inductive electron-withdrawing effect[3]. Consequently, the anomeric center becomes highly electron-rich, rendering 3,6-dideoxyglycosyl donors (especially halides) exceptionally labile and prone to spontaneous hydrolysis or elimination[3]. Furthermore, stereocontrol is heavily reliant on the C-2 protecting group. While 1,2-trans linkages can be reliably formed using neighboring group participation (NGP) from a C-2 acyl group, the installation of 1,2-cis linkages (e.g.,

To overcome these challenges, modern synthetic carbohydrate chemistry employs a combination of finely tuned chemical donors (thioglycosides, trichloroacetimidates, and halides) and emerging chemoenzymatic pathways[6][7].

Comparative Analysis of Glycosylation Methodologies

To select the optimal glycosylation strategy, researchers must weigh donor stability against promoter harshness. Table 1 summarizes the quantitative performance of the leading methodologies for 3,6-dideoxy sugar attachment.

Table 1: Quantitative Comparison of 3,6-Dideoxy Sugar Glycosylation Methods

| Method / Donor Type | Typical Promoter System | Average Yield | Stereoselectivity ( | Reaction Time / Conditions | Key Advantage |

| Glycosyl Halide (Bromide) | AgOTf (excess) or Silver Zeolite | 66% – 84% | High 1,2-cis (with C2-OBn) | 1–4 h, | Excellent for difficult |

| Thioglycoside | Phenyl(trifluoroethyl)iodonium triflimide | 68% – 97% | Variable (depends on C2 group) | < 20 min, Room Temp | Air- and water-stable promoter; no molecular sieves required[9]. |

| Trichloroacetimidate | TMSOTf (catalytic) | > 85% | Moderate to High | 30 min, | Highly reactive donor; allows low-temperature kinetic control[10]. |

| Chemoenzymatic (GDP-Sugar) | WbgN (Colitosyltransferase) | > 90% (Enzymatic) | Exclusive | 2–12 h, pH 7.5–9.0, | Absolute stereocontrol; |

Workflow Visualizations

The following diagrams map the logical progression of both chemical and chemoenzymatic glycosylation strategies.

Caption: Chemical workflows for 3,6-dideoxy sugar donor activation and glycosylation.

Caption: Chemoenzymatic synthesis of colitose-containing glycoconjugates via WbgN.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. In-process analytical checks are embedded to ensure the integrity of the highly labile 3,6-dideoxy intermediates.

Protocol A: Halide-Ion Promoted 1,2-cis Glycosylation (AgOTf Method)

Rationale: 3,6-dideoxyglycosyl halides are extremely labile[3]. However, performing the glycosylation under halide-assisted conditions with an excess of Silver Trifluoromethanesulfonate (AgOTf) minimizes the conversion of the donor into stable, unreactive oxazolines (if participating groups are present) and rapidly drives the formation of the desired 1,2-cis linkage[5].

Materials:

- -Colitosyl bromide (freshly prepared, 1.5 equiv)

-

Glycosyl acceptor (1.0 equiv)

-

Silver trifluoromethanesulfonate (AgOTf, 3.0 equiv)

-

2,4,6-Collidine (1.0 equiv, as an acid scavenger)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

-

Preparation: Flame-dry a Schlenk flask under argon. Add the glycosyl acceptor (0.1 mmol) and dissolve in 2 mL of anhydrous DCM.

-

Promoter Addition: Add AgOTf (0.3 mmol) and 2,4,6-collidine (0.1 mmol) to the acceptor solution. Stir at room temperature for 15 minutes to ensure a homogenous suspension. Note: Exclude light by wrapping the flask in aluminum foil to prevent silver degradation.

-

Cooling: Cool the reaction mixture to

C using a dry ice/ethylene glycol bath. -

Donor Addition: Dissolve the freshly prepared

-colitosyl bromide (0.15 mmol) in 1 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes. -

Reaction Monitoring: Stir the reaction for 1–2 hours, allowing it to slowly warm to

C.-

Validation Check: Monitor via TLC (Hexanes/Ethyl Acetate 7:3). The highly non-polar halide donor spot should disappear, replaced by a lower Rf product spot.

-

-

Quenching & Workup: Dilute the mixture with 10 mL DCM and filter through a pad of Celite to remove silver salts. Wash the organic filtrate sequentially with saturated aqueous

and brine. Dry over -

Characterization: Purify via silica gel chromatography. Confirm the 1,2-cis (

) linkage via

Protocol B: Mild Thioglycoside Activation Using an Iodonium Salt

Rationale: Traditional thioglycoside activation requires NIS/TfOH and strict anhydrous conditions with molecular sieves, which can trap sterically hindered acceptors. Using phenyl(trifluoroethyl)iodonium triflimide allows for rapid, room-temperature activation without molecular sieves, preserving sensitive 3,6-dideoxy structures[9].

Materials:

-

3,6-Dideoxy thioglycoside donor (e.g., ethyl 2,4-di-O-benzyl-3,6-dideoxy-1-thio-

-L-xylo-hexopyranoside) (1.2 equiv) -

Glycosyl acceptor (1.0 equiv)

-

Phenyl(trifluoroethyl)iodonium triflimide (1.2 equiv)

-

2,4,6-Tri-tert-butylpyrimidine (TTBP) (1.5 equiv)

-

DCM

Step-by-Step Procedure:

-

Mixing Partners: In a round-bottom flask, dissolve the thioglycoside donor (0.12 mmol), the acceptor (0.1 mmol), and TTBP (0.15 mmol) in 3 mL of DCM. Stir at room temperature.

-

Activation: In a separate vial, dissolve phenyl(trifluoroethyl)iodonium triflimide (0.12 mmol) in 1 mL of DCM. Add this promoter solution dropwise to the reaction flask.

-

Reaction: Stir at room temperature. The reaction is typically complete in under 20 minutes[9].

-

Validation Check: The solution may turn slightly yellow. TLC should indicate complete consumption of the thioglycoside donor.

-

-

Quenching: Quench the reaction by adding 10% aqueous

(2 mL) to neutralize any oxidized sulfur species, followed by saturated aqueous -

Extraction: Extract with DCM (

mL), dry the combined organic layers over

Protocol C: Chemoenzymatic Assembly via WbgN Colitosyltransferase

Rationale: Chemical synthesis of

Materials:

-

GDP-Colitose (Enzymatically synthesized via FKP)[7]

-

Acceptor glycan (e.g., Lacto-N-biose)

-

Purified WbgN enzyme

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0)

Step-by-Step Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine GDP-colitose (2 mM) and the acceptor glycan (1.5 mM) in 500

L of 50 mM Tris-HCl buffer (pH 8.0). Note: WbgN does not require divalent metal ions for catalysis[7]. -

Enzyme Addition: Add purified WbgN (10

g). -

Incubation: Incubate the mixture at

C for 4 to 12 hours.-

Validation Check: Monitor the reaction progress by MALDI-TOF MS or HPLC. Look for a mass shift corresponding to the addition of the colitose residue (

Da for the dideoxy sugar).

-

-

Termination: Stop the reaction by heating the mixture at

C for 5 minutes to denature the enzyme. -

Purification: Centrifuge at 12,000 rpm for 10 minutes to pellet the denatured protein. Purify the colitose-capped glycoconjugate from the supernatant using a gel filtration column (e.g., Sephadex G-15) or solid-phase extraction (Sep-Pak C18).

References

-

A De Novo Route to 3,6-Dideoxy Sugars. Organic Letters - ACS Publications. Available at:[Link]

-

Synthesis of trisaccharide antigens featuring colitose, abequose and fucose residues and assessment of antibody binding on antigen arrays. ResearchGate. Available at:[Link]

-

Synthesis of 3-Azido-3,6-dideoxy-L-altroside 17 and L-Mycosamine 19. ResearchGate. Available at:[Link]

-

Synthesis of the colitose determinant of Escherichia coli O111 and 3,6-di-O-(α-D-galactopyranosyl). Canadian Journal of Chemistry. Available at:[Link]

-

Total Synthesis of the Complete Protective Antigen of Vibrio cholerae O139. SciSpace. Available at:[Link]

-

Synthesis and conformational studies of the tyvelose capped, Lewis-x like tetrasaccharide epitope of Trichinella spiralis. PubMed. Available at: [Link]

-

Biochemical characterization of an α1,2-colitosyltransferase from Escherichia coli O55:H7. ResearchGate. Available at:[Link]

-

Defined Glycan Ligands for Detecting Rare L-Sugar-Binding Proteins. PMC. Available at:[Link]

-

An Air- and Water-Stable Iodonium Salt Promoter for Facile Thioglycoside Activation. Organic Letters - ACS Publications. Available at:[Link]

-

Glycosylation Precursors - Essentials of Glycobiology. NCBI Bookshelf. Available at:[Link]

Sources

- 1. Glycosylation Precursors - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and conformational studies of the tyvelose capped, Lewis-x like tetrasaccharide epitope of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 11. Defined Glycan Ligands for Detecting Rare l-Sugar-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of Neoglycoconjugates Using Methyl Tyveloside Haptens: A Comprehensive Protocol for Vaccine and Diagnostic Development

Document Type: Application Note & Protocol Target Audience: Researchers, Immunologists, and Drug Development Professionals

Introduction & Mechanistic Rationale

Tyvelose (3,6-dideoxy-D-arabino-hexopyranose) is a highly specific, naturally occurring dideoxy sugar that serves as a dominant immunodominant epitope in the O-antigens of Salmonella enterica (e.g., serovar Typhi) and the parasitic nematode Trichinella spiralis [1]. While native polysaccharides and synthetic methyl tyveloside haptens can be recognized by B-cell receptors, they are classically T-cell independent antigens . They fail to recruit CD4+ T-helper cells, resulting in weak, short-lived IgM responses without immunological memory.

To overcome this, methyl tyveloside haptens are covalently linked to immunogenic carrier proteins (e.g., Bovine Serum Albumin [BSA], Cross-Reacting Material 197 [CRM197], or Tetanus Toxoid) to form neoglycoconjugates . This structural conversion allows the immune system to process the carrier protein and present peptide fragments via MHC-II, thereby recruiting T-cell help for robust IgG class switching and memory B-cell generation.

The Causality of Chemical Design

Direct conjugation of reducing sugars to proteins via reductive amination often requires ring-opening of the terminal sugar, which destroys the conformational integrity of the tyvelose epitope. To preserve the native pyranose ring, synthetic chemists introduce an aglycone spacer arm—typically a 1,2-diaminoethane tether—to the methyl tyveloside [1]. This amine-terminated tether allows for highly controlled, site-specific conjugation using Squaric Acid Diethyl Ester (SADE) chemistry[2, 3].

SADE is preferred over glutaraldehyde or direct reductive amination because it operates via a highly efficient, two-step, pH-dependent mechanism that prevents protein cross-linking and yields predictable hapten-to-carrier ratios [4].

Visualizing the Workflows

Chemical Workflow: Squaric Acid Conjugation

The SADE method relies on the differential reactivity of its two ester groups. At neutral pH, only one ester reacts with the hapten's primary amine. The resulting monoamide is stable, allowing for purification. At an elevated pH, the second ester reacts with the

Chemical workflow of hapten activation and protein conjugation using squaric acid chemistry.

Immunological Mechanism

Mechanism of T-cell dependent immune activation by tyveloside neoglycoconjugates.

Quantitative Data & Method Comparison

Selecting the correct conjugation chemistry is critical for preserving the structural integrity of the tyveloside hapten. Table 1 summarizes why SADE is the optimal choice for this application.

Table 1: Comparison of Conjugation Chemistries for Carbohydrate Haptens

| Conjugation Method | Reagent | Optimal Hapten Functional Group | Risk of Protein Cross-linking | Epitope Preservation |

| Squaric Acid (SADE) | 3,4-diethoxy-3-cyclobutene-1,2-dione | Primary Amine (Tether) | Very Low (pH controlled) | Excellent |

| Reductive Amination | NaCNBH | Reducing End (Aldehyde) | Low | Poor (Ring opens) |

| Glutaraldehyde | Glutaraldehyde | Primary Amine | High (Homobifunctional) | Moderate |

| Carbodiimide (EDC) | EDC / NHS | Carboxylate | Moderate | Good |

Experimental Protocols

This protocol describes a self-validating, two-step procedure for conjugating an amine-tethered methyl tyveloside hapten to a carrier protein using SADE [4].

Protocol A: Activation of Methyl Tyveloside Hapten

Objective: Convert the amine-tethered hapten into a reactive squarate monoamide.

Materials:

-

Amine-tethered methyl tyveloside (e.g., 1,2-diaminoethane derivative)

-

Squaric acid diethyl ester (SADE, 3,4-diethoxy-3-cyclobutene-1,2-dione)

-

0.1 M Potassium phosphate buffer, pH 7.0

-

Ethanol (Absolute)

-

C18 Sep-Pak cartridges (for purification)

Step-by-Step Procedure:

-

Preparation: Dissolve 10 mg of the amine-tethered methyl tyveloside hapten in 1.0 mL of 0.1 M potassium phosphate buffer (pH 7.0). Add 1.0 mL of absolute ethanol to ensure SADE solubility.

-

Activation: Add a 5-fold molar excess of SADE to the reaction mixture.

-

Causality Check: The excess SADE ensures that all hapten amines react rapidly, preventing two haptens from reacting with a single SADE molecule (which would form an unwanted diamide dimer).

-

-

Incubation: Stir the mixture continuously for 15 hours at room temperature.

-

Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel; CHCl

/MeOH/AcOH/H -

Purification: Concentrate the mixture under vacuum to remove ethanol. Load the aqueous residue onto a pre-conditioned C18 Sep-Pak cartridge. Wash with 10 column volumes of deionized water to remove unreacted SADE and salts. Elute the squarate monoamide with 50% methanol in water. Lyophilize the eluate.

Protocol B: Conjugation to Carrier Protein

Objective: Covalently link the activated hapten to the lysine residues of the carrier protein.

Materials:

-

Purified Squarate Monoamide of Methyl Tyveloside

-

Carrier Protein (e.g., BSA or CRM197)

-

0.5 M Sodium borate buffer, pH 9.0

-

10 kDa MWCO Amicon Ultra Centrifugal Filters

Step-by-Step Procedure:

-

Protein Preparation: Dissolve 20 mg of the carrier protein in 2.0 mL of 0.5 M sodium borate buffer (pH 9.0).

-

Causality Check: The pH shift to 9.0 is critical. At pH 7.0, the monoamide is stable. At pH 9.0, the

-amino groups of the protein's lysine residues become deprotonated and highly nucleophilic, triggering the second amidation step.

-

-

Conjugation: Add the lyophilized squarate monoamide (from Protocol A) to the protein solution. The molar input ratio of hapten to protein should be optimized based on target loading (typically 20:1 to 50:1).

-

Incubation: Stir gently at room temperature for 3 to 5 days.

-

Purification: Transfer the reaction mixture to a 10 kDa MWCO centrifugal filter. Wash with 1x PBS (pH 7.4) for a minimum of 5 cycles (centrifuging at 4,000 x g for 15 mins per cycle) to remove all unconjugated hapten.

-

Storage: Filter-sterilize the neoglycoconjugate through a 0.22 µm membrane and store at 4°C.

Protocol C: Characterization via MALDI-TOF MS

Objective: Validate the conjugation and calculate the hapten-to-protein ratio.

To ensure the trustworthiness of the synthesized neoglycoconjugate, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) must be performed. The mass shift between the native protein and the conjugate determines the exact number of haptens loaded.

Table 2: Hypothetical MALDI-TOF MS Data for Hapten Loading Calculation

| Carrier Protein | Native Mass (Da) | Conjugate Mass (Da) | Mass Shift ( | Activated Hapten Mass (Da) | Calculated Hapten Loading (Ratio) |

| BSA | 66,430 | 70,850 | 4,420 | ~340 | 13.0 |

| CRM197 | 58,400 | 62,140 | 3,740 | ~340 | 11.0 |

Calculation Formula:Hapten Loading = (Conjugate Mass - Native Mass) / Mass of Activated Hapten Fragment

References

-

Probert, M. A., et al. "Synthesis of alpha- and beta-linked tyvelose epitopes of the Trichinella spiralis glycan: 2-acetamido-2-deoxy-3-O-(3,6-dideoxy-D-arabino-hexopyranosyl)-beta-D-galactopyranosides." Carbohydrate Research, vol. 296, 1996, pp. 149-170. [Link]

-

Zhang, J., and Kovác, P. "A highly efficient preparation of neoglycoconjugate vaccines using subcarriers that bear clustered carbohydrate antigens." Bioorganic & Medicinal Chemistry Letters, vol. 9, no. 3, 1999, pp. 487-490.[Link]

-

Kováč, P., and Xu, P. "Controlled and highly efficient preparation of carbohydrate-based vaccines: squaric acid chemistry is the way to go." Carbohydrate Chemistry, vol. 42, 2016, pp. 83-115.[Link]

-

Safari, D., et al. "Synthesis, Conjugation, and Immunological Evaluation of the Serogroup 6 Pneumococcal Oligosaccharides." Biomacromolecules, vol. 9, no. 2, 2008, pp. 644–650.[Link]

Application Notes and Protocols: Deoxygenation Strategies for the Synthesis of 3,6-Dideoxyhexoses

Introduction

3,6-Dideoxyhexoses are a unique class of carbohydrates that are integral components of numerous biologically active natural products, particularly the O-antigenic lipopolysaccharides (LPS) of Gram-negative bacteria and various antibiotics.[1] Sugars such as ascarylose, paratose, abequose, and tyvelose play critical roles in molecular recognition, mediating interactions between bacteria and their environment, including host immune systems.[2][3] Their deoxygenated nature at both the C-3 and C-6 positions is often crucial for their biological function, enhancing molecular hydrophobicity and altering binding affinities to receptors and enzymes.

The synthesis of these vital carbohydrates presents a significant challenge: the selective and stereocontrolled removal of two specific hydroxyl groups from a polyhydroxylated hexopyranose scaffold. This guide provides an in-depth analysis of field-proven deoxygenation strategies, explaining the causality behind experimental choices and furnishing detailed protocols for researchers in carbohydrate chemistry and drug development. We will explore classical radical-mediated reactions, reductive ring-opening strategies, and modern catalytic approaches, providing a robust toolkit for accessing these important molecules.

Strategy 1: Radical Deoxygenation of Thiocarbonyl Derivatives (The Barton-McCombie Reaction)

The Barton-McCombie deoxygenation is arguably the most widely recognized and reliable method for removing a non-anomeric secondary hydroxyl group from a carbohydrate ring.[4][5][6] The strategy involves a two-step process: activation of the target alcohol into a thiocarbonyl derivative, followed by a radical-mediated reduction.

Expertise & Experience: Mechanistic Rationale

The success of the Barton-McCombie reaction hinges on a radical chain mechanism driven by the formation of a highly stable tin-sulfur bond.[5][7] The process is initiated by a radical initiator, typically azobisisobutyronitrile (AIBN), which generates a tributylstannyl radical (Bu₃Sn•) from tributyltin hydride (Bu₃SnH). This stannyl radical attacks the thiocarbonyl sulfur atom of the activated carbohydrate, leading to the homolytic cleavage of the C-O bond and the formation of a carbon-centered radical on the sugar ring. This alkyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the deoxygenated product and regenerating the Bu₃Sn• radical to propagate the chain.

The choice of the thiocarbonyl derivative is critical. Xanthates (from CS₂ and MeI) and thiocarbonyl-diimidazole (TCDI) derivatives are common due to their ease of preparation and reliable reactivity. The reaction is highly efficient for secondary alcohols and generally avoids the cationic rearrangements that can plague other deoxygenation methods.

Mandatory Visualization: Barton-McCombie Reaction Mechanism

Caption: Radical chain mechanism of the Barton-McCombie deoxygenation.

Trustworthiness: Protocol for C-3 Deoxygenation of a Protected Glucofuranose Derivative

This two-step protocol describes the deoxygenation of the C-3 hydroxyl group in 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, a common starting material.

Part A: Formation of the Phenyl Thionocarbonate

-

Preparation: To a stirred solution of diacetone-D-glucose (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) under an argon atmosphere at 0 °C, add 4-dimethylaminopyridine (DMAP, 1.5 eq).

-

Addition: Add phenyl chlorothionoformate (1.2 eq) dropwise to the solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting material is consumed.

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the C-3 O-phenyl thionocarbonate derivative.

Part B: Reductive Deoxygenation

-

Setup: In an oven-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the thionocarbonate intermediate (1.0 eq) in anhydrous toluene (~0.1 M).[8]

-

Degassing: Degas the solution thoroughly by bubbling argon through it for 30 minutes.

-

Reagent Addition: Add tributyltin hydride (Bu₃SnH, 1.5 eq) and a catalytic amount of AIBN (0.2 eq) to the solution under argon.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC. The product, 3-deoxy-1,2:5,6-bis-O-(1-methylethylidene)-α-D-ribo-hexofuranose, is significantly less polar than the starting material.[8]

-

Quenching & Workup: After cooling to room temperature, concentrate the mixture in vacuo. The main challenge is removing the tin byproducts.[6] Dissolve the residue in acetonitrile and wash several times with hexane to remove the bulk of the tin species. Alternatively, treat the crude mixture in ether with an aqueous solution of potassium fluoride (KF) to precipitate tributyltin fluoride, which can be removed by filtration through celite.

-

Purification: Purify the resulting crude oil by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the pure 3-deoxy product.[8]

Authoritative Insight: The primary drawback of this method is the toxicity and difficulty of removing organotin byproducts.[6] Modern protocols often use catalytic amounts of a tin source with a stoichiometric hydride reductant like polymethylhydrosiloxane (PMHS) or employ tin-free radical sources, such as silanes or phosphites, though these may require different activation strategies or harsher conditions.[8][9]

Strategy 2: Reductive Cleavage of 4,6-O-Benzylidene Acetals for C-6 Deoxygenation

A highly effective strategy for C-6 deoxygenation involves the reductive opening of a 4,6-O-benzylidene acetal, a common protecting group for hexopyranosides. This method can be tailored to yield different products at C-4 depending on the reagents used.

Expertise & Experience: Mechanistic Pathways

Two primary pathways are employed:

-

Hanessian-Hullar Reaction: This ionic pathway involves treating the benzylidene acetal with N-bromosuccinimide (NBS) in the presence of a nucleophile (often the reaction solvent or a salt). This leads to the regioselective opening of the acetal ring, forming a 4-O-benzoyl-6-bromo derivative. The bromine at C-6 is then reductively removed using a hydride source like Bu₃SnH or, more favorably, a less toxic alternative such as H₂ with a palladium catalyst.

-

Radical Redox Rearrangement: A more modern approach involves a thiol-catalyzed radical-chain rearrangement.[10] This method avoids the use of bromine and toxic tin hydrides. The reaction is typically carried out at high temperatures in a non-polar solvent. A radical initiator abstracts the acetal hydrogen, leading to a ring-opening that generates a benzoate ester at one position and allows for deoxygenation at the other, typically C-6.[10]

Mandatory Visualization: Benzylidene Acetal Opening Workflow

Caption: Synthetic workflow for C-6 deoxygenation via the Hanessian-Hullar reaction.

Trustworthiness: Protocol for C-6 Deoxygenation of Methyl α-D-Glucopyranoside

This protocol outlines the synthesis of methyl 4-O-benzoyl-6-deoxy-α-D-glucopyranoside.

-